REACTION_CXSMILES
|
C[C@@H]1N([C:8]2[O:9][C:10]3[C:11](=[C:13]([C:17]([OH:19])=O)[CH:14]=[CH:15][CH:16]=3)[N:12]=2)[C@@H](C)COC1.Cl.Cl.C[N:24]1C2CCC1CC(N)C2>>[O:9]1[C:10]2=[CH:16][CH:15]=[CH:14][C:13]([C:17]([NH2:24])=[O:19])=[C:11]2[N:12]=[CH:8]1 |f:1.2.3|
|
Name
|
2-((3S,5S)-3,5-dimethylmorpholino)benzoxazole-4-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]1COC[C@@H](N1C=1OC=2C(N1)=C(C=CC2)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CN1C2CC(CC1CC2)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC=2C1=CC=CC2C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |